![molecular formula C18H18N2O4 B7755026 ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B7755026.png)
ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate
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Overview
Description
Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a hydrazinylidene group attached to a butanoate ester.
Preparation Methods
The synthesis of ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate typically involves a multi-step reaction process. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Scientific Research Applications
Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with target molecules, influencing their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound has a more complex structure, which provides it with unique chemical properties and reactivity . Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Properties
IUPAC Name |
ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-18(22)17(13(2)21)20-19-14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-12,19H,3H2,1-2H3/b20-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICINQYTJXGMQT-LVZFUZTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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